5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a diazinane trione core substituted with a 4-ethoxyphenyl methylidene group at position 5 and 4-methylphenyl groups at positions 1 and 2. This compound belongs to a broader class of 5-arylidene barbiturates, which are explored for their anticancer, sedative, and structural diversity .
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-4-33-23-15-9-20(10-16-23)17-24-25(30)28(21-11-5-18(2)6-12-21)27(32)29(26(24)31)22-13-7-19(3)8-14-22/h5-17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVADWXBSUTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione (also known by its CAS number 1023494-93-0) is a diazinane derivative that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications.
- Molecular Formula : C27H24N2O4
- Molecular Weight : 440.49 g/mol
- Structure : The compound features a diazinane core with two phenyl groups and an ethoxyphenyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial research. Below are some key findings:
Anticancer Activity
- Mechanism of Action :
- Case Studies :
-
Synergistic Effects :
- Combination studies with standard chemotherapeutic agents such as doxorubicin have shown enhanced cytotoxic effects when used in conjunction with this compound, suggesting potential for combination therapy.
Antimicrobial Activity
- Spectrum of Activity :
- Mechanism :
Data Tables
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 20 | ||
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Escherichia coli | Not specified |
Research Findings
The biological activity of this compound has been supported by various studies:
- In Vitro Studies : Multiple studies have confirmed its ability to inhibit cancer cell growth and bacterial proliferation through different mechanisms.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its pharmacokinetics and long-term effects .
Scientific Research Applications
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione, also known as 1,3-BIS(4-METHYLPHENYL)-5-((4-ETHOXYPHENYL)METHYLENE)-1,3-DIAZAPERHYDROINE-2,4,6-TRIONE, is a chemical compound with potential applications in medicinal chemistry due to its unique structure and biological properties .
Basic Information
- CAS No : 1022331-68-5
- Molecular Formula : C27H24N2O4
- Molecular Weight : 440.5 g/mol
- Synonyms : Includes variations of the name and identifiers such as MFCD04154240
Research Applications
While specific applications of this compound are not extensively detailed in the provided search results, the general application of diazinane derivatives in research can be inferred. These compounds are of interest in medicinal chemistry, particularly for their biological activities such as antibacterial effects and enzyme inhibition.
Diazinane derivatives have been evaluated for their enzyme inhibition of acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 |
| Compound E | Urease | 0.63 |
| Compound F | AChE | 21.25 |
*IC50 values indicate the concentration required for 50% inhibition.
The data suggests that certain diazinane derivatives exhibit strong inhibitory activity against urease and moderate activity against AChE, indicating potential applications in treating conditions such as hyperurecemia or Alzheimer's disease.
Case Studies
Case studies involving related compounds provide insights into potential applications:
- Antibacterial Efficacy : A study on a related diazinane derivative showed significant inhibition of Staphylococcus aureus, suggesting potential in antibiotic therapies.
- Enzyme Inhibition : Research on a series of diazinane compounds demonstrated potent urease inhibition, suggesting that modifications to the chemical structure could enhance enzyme binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Physicochemical Properties
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione?
Answer:
The synthesis typically involves a condensation reaction between 4-ethoxybenzaldehyde and 1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione under acidic or basic catalysis. Key steps include:
- Solvent selection : Ethanol or methanol is preferred to enhance solubility and reaction efficiency .
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to accelerate the formation of the methylidene bond .
- Purification : Recrystallization from acetone/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Basic: How is the structural integrity of this compound verified post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy : H and C NMR confirm the presence of the ethoxyphenyl methylidene group (δ 6.8–7.5 ppm for aromatic protons) and diazinane trione core (δ 160–170 ppm for carbonyl carbons) .
- IR spectroscopy : Strong peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O-C of ethoxy group) validate functional groups .
- Elemental analysis : Matches theoretical values for C, H, N, and O content within ±0.3% .
Advanced: What mechanistic insights exist for its reactivity in substitution or oxidation reactions?
Answer:
The compound’s fluorophenyl analogs (e.g., ) suggest:
- Nucleophilic substitution : The ethoxy group’s oxygen can act as a leaving group under strong acidic conditions, enabling aryl ring functionalization .
- Oxidation pathways : MCPBA (meta-chloroperbenzoic acid) oxidizes the methylidene bond to a ketone, confirmed by loss of the vinylic proton signal in NMR .
- Kinetic studies : Pseudo-first-order rate constants under varying pH and temperature conditions reveal activation energies (~50–70 kJ/mol) for key transformations .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Answer:
- Enzyme inhibition screens : Test against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) using fluorometric or colorimetric assays (IC determination) .
- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced: How can its environmental stability and degradation pathways be studied?
Answer:
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; monitor by HPLC-MS to identify breakdown products (e.g., 4-ethoxybenzoic acid) .
- Hydrolytic stability : Incubate at pH 2–12 (37°C, 24–72 hrs); quantify residual compound via LC-UV .
- Ecotoxicity assessment : Use Daphnia magna or Aliivibrio fischeri models to determine EC values .
Advanced: What strategies resolve contradictions in reported bioactivity data across similar analogs?
Answer:
- Orthogonal assays : Validate enzyme inhibition using both fluorescent and radiometric methods to rule out assay-specific artifacts .
- Structural analogs : Compare activity of ethoxy- vs. methoxy-substituted derivatives (e.g., vs. 12) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC correlations) .
Basic: How is purity validated for in vitro studies?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% with a single peak .
- DSC (Differential Scanning Calorimetry) : A sharp melting endotherm (±2°C of literature value) confirms crystallinity and absence of polymorphs .
Advanced: What computational tools predict its interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets; prioritize poses with lowest ΔG values .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .
Basic: What are key considerations for designing SAR studies?
Answer:
- Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl (methyl, ethyl), or electron-withdrawing groups (NO) at the 4-ethoxy position .
- Physicochemical profiling : Measure logP (octanol/water), pKa, and solubility to correlate with activity .
- Crystallographic data : Use X-ray structures (e.g., ) to guide rational modifications .
Advanced: How is its crystal structure determined, and what insights does it provide?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/ethanol); resolve structure at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Key findings : The ethoxyphenyl group adopts a planar conformation, stabilized by π-π stacking with adjacent 4-methylphenyl rings .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
Advanced: How to address stereochemical complexities in its derivatives?
Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
- CD spectroscopy : Confirm absolute configuration by comparing experimental and calculated spectra .
- NOESY NMR : Identify spatial proximity of substituents to assign Z/E isomerism .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .
Advanced: How to design interdisciplinary studies integrating synthesis and bioactivity?
Answer:
- Iterative optimization : Use feedback from biological assays (e.g., low IC) to refine synthetic routes (e.g., introducing polar groups) .
- High-throughput screening (HTS) : Test 100+ analogs in parallel against multiple targets .
- Collaborative workflows : Combine synthetic chemistry, molecular biology, and bioinformatics teams for target deconvolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
